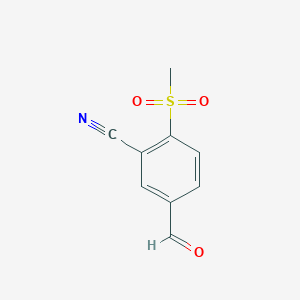

5-Formyl-2-methanesulfonylbenzonitrile

Description

5-Formyl-2-methanesulfonylbenzonitrile is a benzonitrile derivative featuring a formyl (-CHO) group at position 5 and a methanesulfonyl (-SO₂CH₃) group at position 2 on the aromatic ring. Its molecular formula is C₉H₇NO₃S, with a molecular weight of 209.07 g/mol (calculated). This compound is classified as a building block in organic synthesis, particularly for designing pharmacologically active molecules or functional materials .

Key structural attributes:

- Electron-withdrawing groups (EWGs): Both the nitrile (-CN) and methanesulfonyl groups deactivate the aromatic ring, directing electrophilic substitution to specific positions.

- Reactivity: The formyl group offers a site for further functionalization (e.g., condensation, reduction), while the methanesulfonyl group enhances stability and influences solubility.

Properties

IUPAC Name |

5-formyl-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-14(12,13)9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKVJFMEGXYHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methanesulfonylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of sodium methanesulfinate with 2-fluoro-5-formylbenzonitrile in the presence of dimethyl sulfoxide (DMSO) at 70°C . This reaction yields the desired product with a good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the compound in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methanesulfonylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: 5-Carboxy-2-methanesulfonylbenzonitrile.

Reduction: 5-Hydroxymethyl-2-methanesulfonylbenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methanesulfonylbenzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methanesulfonylbenzonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 5-Formyl-2-methanesulfonylbenzonitrile with structurally related benzonitrile derivatives:

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in this compound is a stronger EWG compared to the hydroxy group in 5-Formyl-2-hydroxybenzonitrile. This results in greater ring deactivation, reducing electrophilic substitution reactivity but enhancing stability toward oxidation.

- Directing Effects: Methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are meta-directing, whereas hydroxy (-OH) and methoxy (-OCH₃) groups are ortho/para-directing. This influences regioselectivity in further functionalization.

Solubility and Stability

Solubility:

- This compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group, similar to 5-Formyl-2-(morpholin-4-yl)benzonitrile.

- The hydroxy derivative (5-Formyl-2-hydroxybenzonitrile) may exhibit higher solubility in aqueous-alcoholic mixtures due to hydrogen bonding.

Stability:

Research Findings and Trends

- Catalytic Applications: Nitrile-containing compounds like 5-Methyl-2-nitrobenzonitrile are studied in palladium-catalyzed cross-coupling reactions, where EWGs enhance reaction rates.

- Drug Design: The morpholine derivative’s solubility profile makes it a candidate for central nervous system (CNS) drug candidates.

- Environmental Impact: Fluorinated analogs (e.g., 2-Fluoro-5-formylbenzonitrile) are prioritized for their metabolic stability in agrochemicals.

Biological Activity

5-Formyl-2-methanesulfonylbenzonitrile (C9H7NO3S) is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a formyl group, a methanesulfonyl group, and a nitrile group attached to a benzene ring. The molecular formula is C9H7NO3S, and its structural representation can be summarized as follows:

- Molecular Formula : C9H7NO3S

- Molecular Weight : 213.22 g/mol

- Canonical SMILES : CS(=O)(=O)C1=C(C=C(C=C1)C=O)C#N

This structure provides the basis for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The methanesulfonyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.

- Antioxidant Activity : The presence of the formyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 15 µg/mL.

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 20 | 50 | 100 |

These findings support the potential use of this compound in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.